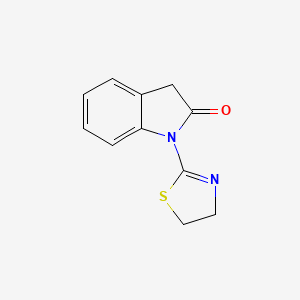
3-(Morpholin-4-ylcarbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Morpholin-4-ylcarbonyl)benzoic acid is an organic compound with the molecular formula C12H13NO4 It is characterized by the presence of a morpholine ring attached to a benzoic acid moiety through a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholin-4-ylcarbonyl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond between the carboxyl group of 4-aminobenzoic acid and the amine group of morpholine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Morpholin-4-ylcarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-(Morpholin-4-ylcarbonyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Morpholin-4-ylcarbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-(Morpholine-4-carbonyl)benzoic acid: Similar structure but with different substitution patterns.
3-(Piperidine-4-carbonyl)benzoic acid: Contains a piperidine ring instead of a morpholine ring.
3-(Pyrrolidine-4-carbonyl)benzoic acid: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness: 3-(Morpholin-4-ylcarbonyl)benzoic acid is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it suitable for various applications .
Propiedades
Fórmula molecular |
C12H13NO4 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
3-(morpholine-4-carbonyl)benzoic acid |
InChI |
InChI=1S/C12H13NO4/c14-11(13-4-6-17-7-5-13)9-2-1-3-10(8-9)12(15)16/h1-3,8H,4-7H2,(H,15,16) |
Clave InChI |
CMTLDRUDDNIUSK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CC(=CC=C2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetonitrile](/img/structure/B8713564.png)


![methyl 6-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8713576.png)




